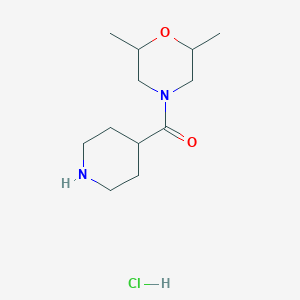

2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride

説明

2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O2 and its molecular weight is 262.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a morpholine ring substituted with a piperidine carbonyl group and two methyl groups at the 2 and 6 positions. Its structural formula can be represented as follows:

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Its interaction with acetylcholinesterase (AChE) has been particularly noted, suggesting potential applications in neurodegenerative diseases.

1. Neuroprotective Effects

Studies have shown that derivatives of morpholine compounds can exhibit neuroprotective properties by inhibiting AChE activity. For example, similar compounds have demonstrated significant inhibition of AChE, which is crucial for the treatment of Alzheimer's disease. The binding interactions at the active site of AChE were characterized using molecular dynamics simulations, revealing critical amino acid interactions that stabilize the enzyme-inhibitor complex .

2. Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. In vitro assays revealed that related piperidine derivatives exhibited significant cytotoxicity against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against colon cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine | HCT116 | 0.64 |

| Related Piperidine Derivative | MCF7 | 1.5 |

3. Antimicrobial Activity

Preliminary evaluations have indicated that morpholine derivatives possess antimicrobial properties. The minimal inhibitory concentration (MIC) values for certain piperidine-based compounds against Staphylococcus aureus were reported to be as low as 3.125 µg/mL, suggesting robust antibacterial activity .

Case Studies

Several case studies illustrate the compound's biological activities:

- Case Study 1 : A study focused on the synthesis of piperidine-morpholine derivatives showed that modifications at the piperidine ring significantly enhanced AChE inhibition compared to unmodified counterparts.

- Case Study 2 : In vivo studies demonstrated that a related compound reduced tumor growth in mouse models of breast cancer, highlighting its potential as an anticancer therapeutic.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest favorable absorption and distribution characteristics, although further toxicological assessments are necessary to establish safety profiles for clinical applications .

化学反応の分析

Acid-Base Reactions

The hydrochloride salt undergoes deprotonation in basic media to yield the free base. This reaction is critical for modifying the compound’s solubility or preparing it for further derivatization.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Deprotonation | NaOH, KOH (aqueous or alcoholic) | Free base: 2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine | The free base exhibits increased nucleophilicity, enabling subsequent alkylation or acylation. |

Oxidation Reactions

Tertiary amines in the morpholine and piperidine rings can be oxidized to N-oxides, altering electronic properties and biological activity.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| N-Oxidation | H<sub>2</sub>O<sub>2</sub>, mCPBA (meta-chloroperbenzoic acid) | 2,6-Dimethyl-4-(piperidine-4-carbonyl)morpholine N-oxide hydrochloride | N-Oxide formation enhances polarity and may influence receptor binding. |

Nucleophilic Substitution

The methyl groups on the morpholine ring are generally inert, but the piperidine nitrogen may participate in quaternization reactions under strong alkylating conditions.

Reduction Reactions

The ketone group in the piperidine-carbonyl moiety can be reduced to a secondary alcohol, modifying the compound’s hydrophobicity.

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions to tailor physicochemical properties.

Hydrolysis and Stability

The morpholine ring is stable under mild acidic/basic conditions but may undergo ring-opening in extreme environments.

Coordination Chemistry

The tertiary amines and carbonyl group can act as ligands for metal ions, forming complexes for catalytic or material applications.

| Metal Salt | Conditions | Product | Key Observations |

|---|---|---|---|

| CuCl<sub>2</sub> | EtOH, 25°C, 12h | Cu(II) complex with N,O-coordination | Stabilizes metal in +2 oxidation state; potential for redox catalysis . |

Thermal Decomposition

At elevated temperatures, the compound may decompose into smaller fragments, releasing HCl gas.

| Condition | Products | Key Observations |

|---|---|---|

| 250°C, inert atmosphere | Piperidine derivatives, CO, and volatile hydrocarbons | Thermal stability is influenced by the hydrochloride counterion . |

特性

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11;/h9-11,13H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHHHHZMSVGACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。